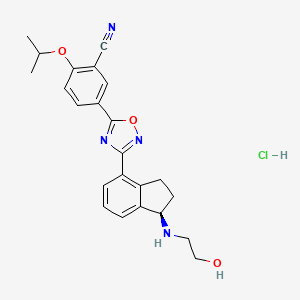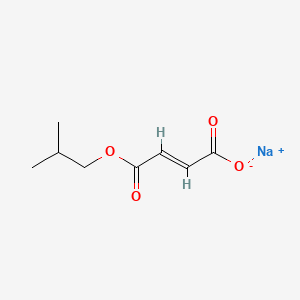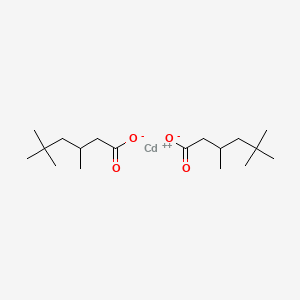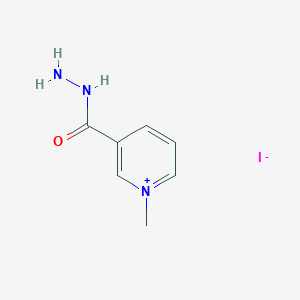
(r)-Ozanimod hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Ozanimod hydrochloride is a selective sphingosine-1-phosphate receptor modulator. It is primarily used in the treatment of relapsing forms of multiple sclerosis and ulcerative colitis. The compound works by reducing the migration of lymphocytes into the central nervous system and inflamed tissues, thereby mitigating the autoimmune response.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ozanimod hydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of reactions such as alkylation, cyclization, and functional group transformations. The final step typically involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of ®-Ozanimod hydrochloride follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow chemistry, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
®-Ozanimod hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.
科学研究应用
®-Ozanimod hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study sphingosine-1-phosphate receptor modulation.
Biology: Investigated for its effects on lymphocyte migration and immune response.
Medicine: Primarily used in clinical trials and treatments for multiple sclerosis and ulcerative colitis.
Industry: Employed in the development of new therapeutic agents targeting autoimmune diseases.
作用机制
®-Ozanimod hydrochloride exerts its effects by selectively modulating sphingosine-1-phosphate receptors, particularly S1P1 and S1P5. This modulation results in the sequestration of lymphocytes in lymphoid tissues, preventing their migration to sites of inflammation. The compound’s action on these receptors helps reduce the autoimmune response, thereby alleviating symptoms of multiple sclerosis and ulcerative colitis.
相似化合物的比较
Similar Compounds
Fingolimod: Another sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Siponimod: Similar in function, used for secondary progressive multiple sclerosis.
Ponesimod: Also targets sphingosine-1-phosphate receptors, used for relapsing forms of multiple sclerosis.
Uniqueness
®-Ozanimod hydrochloride is unique due to its selectivity for S1P1 and S1P5 receptors, which provides a more targeted approach with potentially fewer side effects compared to other sphingosine-1-phosphate receptor modulators. Its pharmacokinetic profile and efficacy in clinical trials further distinguish it from similar compounds.
属性
分子式 |
C23H25ClN4O3 |
|---|---|
分子量 |
440.9 g/mol |
IUPAC 名称 |
5-[3-[(1R)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile;hydrochloride |
InChI |
InChI=1S/C23H24N4O3.ClH/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28;/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3;1H/t20-;/m1./s1 |
InChI 键 |
HAOOCAKHSFYDBU-VEIFNGETSA-N |
手性 SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@H](C4=CC=C3)NCCO)C#N.Cl |
规范 SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-](/img/structure/B15174937.png)


![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B15174959.png)










